3-(pyrrolidin-1-ylcarbonyl)-1'-(1,3-thiazol-2-ylmethyl)-1,4'-bipiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(pyrrolidin-1-ylcarbonyl)-1'-(1,3-thiazol-2-ylmethyl)-1,4'-bipiperidine, commonly known as PTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. PTB is a bipiperidine derivative that has been synthesized using a variety of methods, each with its unique advantages and limitations. In
Wirkmechanismus
PTB acts as a positive allosteric modulator of the α7 nAChR, which means that it enhances the receptor's function by binding to a site on the receptor that is distinct from the site where the neurotransmitter acetylcholine binds. This results in an increase in the receptor's sensitivity to acetylcholine, leading to enhanced neurotransmission. PTB has also been shown to enhance the desensitization of the α7 nAChR, which may contribute to its cognitive-enhancing effects.
Biochemical and Physiological Effects:
PTB has been shown to enhance cognitive performance in animal models, particularly in tasks that involve learning and memory. It has also been found to have potential applications in the treatment of various neurological disorders such as Alzheimer's disease and schizophrenia. However, further research is needed to fully understand the biochemical and physiological effects of PTB.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of PTB is that it has been shown to enhance cognitive performance in animal models, making it a potentially useful tool for studying the neural mechanisms underlying learning and memory. However, one of the limitations of PTB is that it has not yet been extensively studied in humans, and its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for research on PTB. One area of research could focus on further elucidating the mechanism of action of PTB and its effects on the α7 nAChR. Another area of research could involve studying the safety and efficacy of PTB in humans, particularly in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, research could focus on developing new compounds that are based on the structure of PTB and that have improved properties such as increased potency and selectivity for the α7 nAChR.
Synthesemethoden
PTB can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 1,4-bis(3-aminopropyl)piperazine with 2-bromoacetylthiazole in the presence of a base such as triethylamine. The resulting product is then reacted with pyrrolidine-1-carbonyl chloride to yield PTB. Other methods involve the use of different starting materials and reagents, but the overall process remains similar.
Wissenschaftliche Forschungsanwendungen
PTB has been shown to have potential applications in medical research, particularly in the field of neuroscience. It has been found to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR), which is involved in a variety of physiological processes such as learning and memory, attention, and synaptic plasticity. PTB has been shown to enhance the function of the α7 nAChR, leading to improved cognitive performance in animal models. It has also been found to have potential applications in the treatment of various neurological disorders such as Alzheimer's disease and schizophrenia.
Eigenschaften
IUPAC Name |
pyrrolidin-1-yl-[1-[1-(1,3-thiazol-2-ylmethyl)piperidin-4-yl]piperidin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4OS/c24-19(22-8-1-2-9-22)16-4-3-10-23(14-16)17-5-11-21(12-6-17)15-18-20-7-13-25-18/h7,13,16-17H,1-6,8-12,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCLIGXNAVPHRKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCCN(C2)C3CCN(CC3)CC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyrrolidin-1-ylcarbonyl)-1'-(1,3-thiazol-2-ylmethyl)-1,4'-bipiperidine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.